An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-nitrophenol
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1] Structurally, it consists of a phenol (B47542) ring substituted with a methyl group and a nitro group at positions 4 and 2, respectively. This compound and its isomers are of interest in various chemical and pharmaceutical applications, serving as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. An accurate understanding of its physicochemical properties is paramount for its application in research and development, particularly in areas such as reaction kinetics, formulation development, and toxicological assessment. This guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-nitrophenol, detailed experimental protocols for their determination, and a logical workflow for property analysis.
Core Physicochemical Properties
The key physicochemical parameters of 4-Methyl-2-nitrophenol are summarized in the tables below. These values represent a compilation of data from various sources and may exhibit slight variations due to different experimental conditions.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | Yellow to dark yellow or brown crystalline solid.[3][4] | [4] |
| Odor | Phenolic odor.[5] | [5] |
| Melting Point | 32-36.5 °C | [4][6][7][8] |
| Boiling Point | 125 °C at 22 mmHg | [7][8] |
| Density | 1.24 g/mL at 25 °C | [7][8] |
| Flash Point | 108 °C (closed cup) | [2] |
| Vapor Pressure | 0.000632 mmHg | [5] |
Table 2: Solubility and Acidity
| Property | Description | Source(s) |
| Water Solubility | Slightly soluble.[3][4][9] | [3][4][9] |
| Solvent Solubility | Soluble in polar organic solvents like ethanol (B145695) and methanol.[9] | [9] |
| pKa | Data available in the IUPAC Digitized pKa Dataset.[5] | [5] |
Table 3: Spectral Data References
| Spectral Data | Availability | Source(s) |
| Infrared (IR) Spectrum | Available from NIST/EPA Gas-Phase Infrared Database.[10] | [10] |
| Mass Spectrometry (MS) | GC-MS data available from NIST.[5] | [5] |
| UV-Vis Spectra | Available on SpectraBase.[5] | [5] |
| NMR Spectra (¹H and ¹³C) | Available on NMRShiftDB.[5] | [5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 4-Methyl-2-nitrophenol are outlined below. These protocols are standard laboratory procedures and can be adapted based on available equipment.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry 4-Methyl-2-nitrophenol is finely powdered using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[4][6]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[1]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1]
-
Purity Check: A narrow melting range (0.5-1.0 °C) indicates a pure compound, while a broad and depressed range suggests the presence of impurities.
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Rubber band or thread
Procedure:
-
Sample Preparation: A few milliliters of molten 4-Methyl-2-nitrophenol are placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[3][11]
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath.[2]
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[2]
-
Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[2][12]
Solubility Determination
A qualitative assessment of solubility in various solvents is essential for understanding the compound's polarity and for selecting appropriate solvents for reactions and formulations.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
Solvents (water, ethanol, methanol, diethyl ether, etc.)
Procedure:
-
Sample Preparation: A small, measured amount (e.g., 25 mg) of 4-Methyl-2-nitrophenol is placed into a series of clean, dry test tubes.[13]
-
Solvent Addition: A measured volume (e.g., 0.75 mL) of a specific solvent is added to each test tube in small portions.[13]
-
Mixing: After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.[13]
-
Observation: The solubility is observed and recorded. The compound is classified as "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of substance that dissolves in a given volume of solvent. For instance, if the compound dissolves completely after adding a few drops, it is considered very soluble. If it requires the full volume of solvent, it is soluble, and if a significant portion remains undissolved, it is sparingly soluble or insoluble.[13]
pKa Determination (UV-Vis Spectrophotometry)
The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group. Spectrophotometry is a common method for determining the pKa of compounds that exhibit a pH-dependent UV-Vis spectrum.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions covering a range of pH values (e.g., pH 2 to 11)
Procedure:
-
Solution Preparation:
-
A stock solution of 4-Methyl-2-nitrophenol is prepared in a suitable solvent (e.g., a 10% v/v acetonitrile-water mixture).[14]
-
A series of solutions with the same concentration of 4-Methyl-2-nitrophenol are prepared in buffer solutions of varying, known pH values.[7][15]
-
Two additional solutions are prepared: one in a strongly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (HIn), and one in a strongly basic solution (e.g., pH 11) for the fully deprotonated species (In⁻).[14][16]
-
-
Spectral Measurement:
-
Data Analysis:
-
The pH of each buffered solution is accurately measured using a calibrated pH meter.
-
The ratio of the deprotonated to protonated form ([In⁻]/[HIn]) is calculated for each buffered solution using the measured absorbances.
-
According to the Henderson-Hasselbalch equation, a plot of pH versus log([In⁻]/[HIn]) will yield a straight line. The pKa is the pH at which the concentration of the protonated and deprotonated species are equal (i.e., when log([In⁻]/[HIn]) = 0).[16]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of 4-Methyl-2-nitrophenol.
Caption: Logical workflow for the determination of physicochemical properties.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 4-Methyl-2-nitrophenol, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. The tabulated data offers a quick reference, while the detailed experimental protocols provide a practical framework for the laboratory determination of these properties. The provided workflow diagram further clarifies the logical progression of a comprehensive characterization study. A thorough understanding and accurate measurement of these properties are fundamental for the safe and effective application of 4-Methyl-2-nitrophenol in any research or development context.
References
- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]
- 11. byjus.com [byjus.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. chemistry.beloit.edu [chemistry.beloit.edu]
- 16. web.pdx.edu [web.pdx.edu]
